1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine is a tertiary amine featuring a cyclopentane ring fused to an amine group, with a phenyl ring substituted at the 3- and 5-positions by chlorine and trifluoromethyl (-CF₃) groups, respectively. Tertiary amines like this are often employed in medicinal chemistry as intermediates or scaffolds for drug discovery, given their ability to engage in hydrogen bonding and hydrophobic interactions .
Structure
3D Structure
Properties
Molecular Formula |
C12H13ClF3N |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H13ClF3N/c13-10-6-8(11(17)3-1-2-4-11)5-9(7-10)12(14,15)16/h5-7H,1-4,17H2 |
InChI Key |
OYHYIBOCMTUHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Buchwald-Hartwig amination reaction is a cornerstone for introducing amine groups into aromatic systems. For this compound, 1-chloro-3-iodo-5-(trifluoromethyl)benzene serves as the optimal substrate due to the iodide's superior leaving-group ability compared to chloride. The cyclopentanamine nucleophile reacts selectively at the iodide position, retaining the chloro substituent essential for the target structure.
Key reagents include:
Synthetic Procedure
-
Reaction Setup : Combine 1-chloro-3-iodo-5-(trifluoromethyl)benzene (1 eq), cyclopentanamine (1.5 eq), BrettPhos Pd G3 (0.1 eq), and t-BuONa (2.7 eq) in tert-amyl alcohol under nitrogen.
-
Heating : Stir at 90°C for 12 hours.
-
Workup : Filter the mixture to remove catalyst residues, concentrate under reduced pressure, and purify via preparative HPLC.
Yield : 19–44% (based on analogous reactions in the RSC Medicinal Chemistry procedures).
Optimization Challenges
-
Temperature Sensitivity : Prolonged heating above 100°C leads to decomposition of the trifluoromethyl group.
-
Catalyst Loading : Reducing Pd catalyst to 0.05 eq decreases yield to <10%, necessitating a balance between cost and efficiency.
Amide Intermediate Reduction
Formation of the Amide Precursor
This route involves synthesizing N-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentanamide followed by borane-mediated reduction.
Coupling Reaction
-
Activation : React 3-chloro-5-(trifluoromethyl)benzoic acid (1 eq) with EDCI (3 eq) in pyridine to form the active ester.
-
Amidation : Introduce cyclopentanamine (1.3 eq) to yield the amide intermediate.
-
Purification : Isolate the product via silica gel chromatography (dichloromethane/methanol gradient).
Reduction to Amine
Comparative Advantages
-
Functional Group Tolerance : Avoids harsh conditions that might degrade the trifluoromethyl group.
-
Scalability : Amide formation is amenable to large-scale synthesis.
Methodological Comparison
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHClFN and a molecular weight of approximately 263.68 g/mol. The presence of a chloro group and a trifluoromethyl group on a cyclopentanamine framework influences its reactivity and biological interactions, distinguishing it from other similar compounds.
Medicinal Chemistry Applications
Neurological Disorders : Research indicates that 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine may be explored as a candidate for treating neurological disorders due to its structural similarities with known pharmacological agents. Its potential as a dopaminergic agent is particularly noteworthy, as alterations in dopamine signaling are implicated in various psychiatric and neurological conditions.
Antimycobacterial Activity : Although not directly tested, the compound's structure suggests potential activity against Mycobacterium tuberculosis. Similar compounds have shown promising results in inhibiting this pathogen, indicating that derivatives of this compound could be evaluated for such activity in future studies .
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Cyclopentanamine Framework : Starting from cyclopentene derivatives, the cyclopentanamine core can be constructed through various ring-closing reactions.
- Substitution Reactions : The introduction of the chloro and trifluoromethyl groups can be achieved via electrophilic aromatic substitution methods.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of similar compounds, providing insights into the potential applications of this compound:
- Dopaminergic Activity : Research has indicated that compounds with similar structures exhibit varying affinities for dopamine receptors, which are crucial in treating conditions such as schizophrenia and Parkinson's disease .
- Antimycobacterial Efficacy : Some derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showing varying degrees of success in preclinical models .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine (hypothetical) with three analogs from the evidence, focusing on structural features, molecular properties, and substituent effects:
Key Observations:
Backbone Flexibility and Steric Effects: The cyclopentanamine backbone introduces a rigid, non-planar structure compared to the linear ethanamine or methanamine backbones. This rigidity may influence binding affinity in receptor-ligand interactions by reducing conformational entropy .
Substituent Effects: Chlorine vs. Trifluoromethyl (-CF₃): The strong electron-withdrawing nature of -CF₃ enhances metabolic stability and lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted compounds .
Molecular Weight and Drug-Likeness :
- The hypothetical cyclopentanamine derivative (MW ~277.7) exceeds the Lipinski "rule of five" threshold (MW < 500), suggesting favorable pharmacokinetics. However, higher molecular weight compared to analogs (e.g., 199.6 for ) may reduce bioavailability.
Synthetic Accessibility :
- Ethanamine derivatives (e.g., ) are synthetically simpler due to their linear structure, whereas cyclopentanamine synthesis may require ring-closing strategies or chiral resolution, increasing production complexity .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine is a chemical compound with the molecular formula CHClFN and a molecular weight of 263.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neurodegenerative diseases.
- CAS Number : 1704150-93-5
- Molecular Structure : The compound features a cyclopentane ring substituted with a chlorinated trifluoromethyl phenyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential anticancer properties and effects on neurodegenerative conditions. Below are detailed findings from recent studies.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
- Cell Proliferation Inhibition : Compounds with similar structures have been shown to inhibit microtubule assembly at concentrations around 20 µM, indicating their potential as microtubule-destabilizing agents. This mechanism is crucial in cancer therapy as it can lead to apoptosis in cancer cells .
- Apoptosis Induction : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could enhance caspase-3 activity significantly, suggesting that they promote apoptosis at low concentrations (1 µM) and further enhance this effect at higher concentrations (10 µM) .
Neuroprotective Effects
The compound's structural analogs have been investigated for their neuroprotective capabilities, particularly regarding TDP-43 aggregation in models of Amyotrophic Lateral Sclerosis (ALS):
- TDP-43 Modifiers : A screening of FDA-approved compounds identified several active compounds that could modify TDP-43 function, which is implicated in neurodegenerative diseases. Although the specific role of this compound was not highlighted, its structural characteristics suggest potential neuroprotective effects .
Case Studies and Experimental Data
| Study | Findings | Concentration | Cell Line/Model |
|---|---|---|---|
| Study 1 | Inhibition of microtubule assembly | 20 µM | Various cancer types |
| Study 2 | Induction of apoptosis via caspase activation | 1 - 10 µM | MDA-MB-231 breast cancer cells |
| Study 3 | Neuroprotective effects on TDP-43 aggregation | N/A | ALS mouse models |
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the interactions of this compound with biological targets. These studies help elucidate the compound's binding affinities and potential mechanisms of action, further supporting its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination, leveraging cyclopentanamine as the core scaffold. For example, analogous compounds like 1-(3-chloro-5-fluorophenyl)-N-methyl-methanamine were synthesized via reductive amination using NaBH as a reducing agent . To optimize yields, control reaction temperature (e.g., 0–5°C for sensitive intermediates) and use anhydrous solvents to minimize hydrolysis of trifluoromethyl groups.
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, studies on 3-(4-chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)pentane-1,5-dione (a structurally related compound) achieved a mean C–C bond length of 0.003 Å and an R factor of 0.044 using SC-XRD . Complementary techniques include / NMR to verify substituent positions and FT-IR to confirm amine functionality.
Q. What safety precautions are necessary when handling this compound?
- Methodology : While specific toxicity data for this compound are limited, structurally similar chlorinated/fluorinated amines (e.g., 3-chlorophenanthrene) require handling in fume hoods with PPE (gloves, goggles). Due to the trifluoromethyl group’s potential persistence, waste should be treated as hazardous until biodegradability is confirmed .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-5-(trifluoromethyl)phenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing Cl and CF groups activate the phenyl ring toward electrophilic substitution but may hinder nucleophilic attacks. Computational studies (e.g., DFT) can map electron density distribution. For example, substituent effects in 5-(3-chloro-5-fluorophenyl)-2-methyl-1-pentene were analyzed using Mulliken charges to predict regioselectivity .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodology : Contradictions may arise from solvent effects or dynamic processes. For fluorinated analogs like 1-[1-(trifluoromethyl)cyclopropyl]ethanamine hydrochloride, variable-temperature NMR and DOSY experiments can distinguish between conformational exchange and impurity signals .
Q. How can the compound’s potential as a pharmacophore be evaluated?
- Methodology : Perform docking studies against target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Compare with known bioactive analogs such as (3-(thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride, which showed affinity for CNS targets due to its planar aromatic system .
Key Research Challenges
- Synthetic Pitfalls : The trifluoromethyl group’s stability under basic conditions requires careful pH control during amination steps.
- Data Interpretation : Discrepancies in bioactivity assays (e.g., IC variability) may stem from impurities; use HPLC-MS (≥95% purity) for reliable results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
